molecular formula C29H28O4 B1314490 Tetrakis(p-tolyloxy)methane CAS No. 54974-05-9

Tetrakis(p-tolyloxy)methane

Cat. No.: B1314490
CAS No.: 54974-05-9
M. Wt: 440.5 g/mol
InChI Key: OPODHSZUKFNLLX-UHFFFAOYSA-N
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Description

Tetrakis(p-tolyloxy)methane is a synthetic organic compound with the molecular formula C29H28O4. It is characterized by a central carbon atom bonded to four p-tolyloxy groups, forming a tetrahedral structure.

Scientific Research Applications

Tetrakis(p-tolyloxy)methane has found applications in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials, coatings, and as a stabilizer in various industrial processes.

Safety and Hazards

Tetrakis(p-tolyloxy)methane is associated with certain hazards. The safety information includes pictograms of an exclamation mark, a signal word of warning, and hazard statements of H302 . Precautionary statements include P280; P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(p-tolyloxy)methane typically involves the reaction of p-cresol with formaldehyde in the presence of a base. The reaction proceeds through the formation of intermediate p-tolyloxy groups, which subsequently bond to a central carbon atom. The reaction conditions often include:

    Temperature: Moderate temperatures (around 60-80°C) are maintained to facilitate the reaction.

    Catalyst: A base such as sodium hydroxide or potassium hydroxide is used to catalyze the reaction.

    Solvent: Common solvents include ethanol or methanol to dissolve the reactants and facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactant Purity: High-purity p-cresol and formaldehyde are used to ensure the quality of the final product.

    Reaction Vessels: Large-scale reactors with precise temperature and pressure control are employed.

    Purification: The product is purified through recrystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Tetrakis(p-tolyloxy)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The p-tolyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Tetrakis(p-tolyloxy)methane involves its interaction with molecular targets through its p-tolyloxy groups. These groups can form hydrogen bonds, van der Waals interactions, and π-π stacking with target molecules. The pathways involved include:

    Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Interaction with DNA/RNA: It can intercalate between nucleic acid bases, affecting transcription and replication processes.

    Cell Membrane Interaction: The compound can integrate into cell membranes, altering their fluidity and permeability.

Comparison with Similar Compounds

    Tetraphenylmethane: Similar tetrahedral structure but with phenyl groups instead of p-tolyloxy groups.

    Tetrakis(4-iodophenyl)methane: Contains iodo groups, leading to different reactivity and applications.

    Tetrakis(4-ethynylphenyl)methane: Features ethynyl groups, enhancing its use in polymer chemistry

Uniqueness: Tetrakis(p-tolyloxy)methane is unique due to its specific p-tolyloxy groups, which confer distinct chemical reactivity and interaction capabilities.

Properties

IUPAC Name

1-methyl-4-[tris(4-methylphenoxy)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28O4/c1-21-5-13-25(14-6-21)30-29(31-26-15-7-22(2)8-16-26,32-27-17-9-23(3)10-18-27)33-28-19-11-24(4)12-20-28/h5-20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPODHSZUKFNLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(OC2=CC=C(C=C2)C)(OC3=CC=C(C=C3)C)OC4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10543635
Record name 1,1',1'',1'''-[Methanetetrayltetrakis(oxy)]tetrakis(4-methylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54974-05-9
Record name 1,1',1'',1'''-[Methanetetrayltetrakis(oxy)]tetrakis(4-methylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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